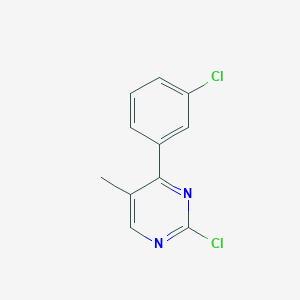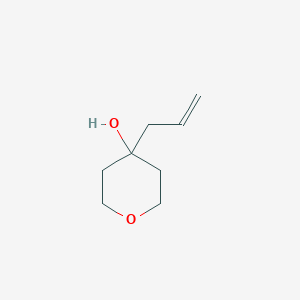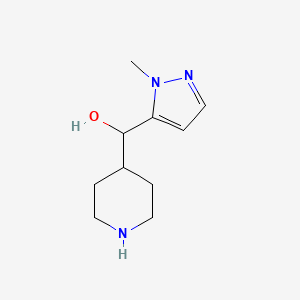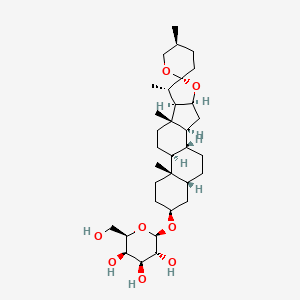
Timosaponin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Timosaponin A1 is a coprostane type steroidal saponin isolated from Rhizoma Anemarrhenae .
Synthesis Analysis
The stabilities of timosaponin AIII, timosaponin BIII, and mangiferin were determined by analyzing the QC samples by repeated freeze–thaw cycles, short-term stability at 4 °C for 24 h, and long-term stability at −20 °C for 30 days .Molecular Structure Analysis
Liquid chromatography–mass spectrometry (LC-MS) analysis showed that the major saponin in untreated radish was Tupistroside G, whereas treated samples contained Asparagoside A and Timosaponin A1 .Chemical Reactions Analysis
Increasing the pickling time enhanced the formation of saponin in commercial pickled radishes (25 °C, 7 days, 6.50 ± 1.46 mg g −1; 3650 days, 23.11 ± 1.22 mg g −1 ), but these increases were lower than those induced by thermal processing (70 °C 30 days 24.24 ± 1.01 mg g −1 ) .Physical And Chemical Properties Analysis
The contents of timosaponin AIII, timosaponin BIII and mangiferin in the AR and SAR extracts were 33.6 and 38.4, 21.0 and 25.6, 7.8 and 8.6 mg g −1, respectively .科学的研究の応用
Cancer Treatment and Prevention
Timosaponin A1 has shown promise in the field of oncology, particularly in cancer treatment and prevention. It exhibits multiple pharmacological activities, including the inhibition of cell proliferation, induction of apoptosis, and suppression of migration and invasion in cancer cells . These effects are crucial for preventing the spread of cancer and improving the efficacy of existing treatments.
Neuroprotective Effects
Research indicates that Timosaponin A1 may have neuroprotective properties. It has been studied for its potential to treat neuronal disorders and may play a role in protecting against neurodegenerative diseases . This could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease.
Anti-inflammatory Applications
Timosaponin A1 has demonstrated anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases . By reducing inflammation, it may help alleviate symptoms associated with chronic inflammatory conditions.
Coagulation Modulation
The compound has been observed to have anti-coagulant properties, suggesting it could be used to prevent or treat blood clotting disorders . This application could be particularly useful in the development of new anticoagulant drugs.
Pharmacokinetics and Toxicity Studies
Timosaponin A1 is also a subject of pharmacokinetic and toxicity studies. Understanding its metabolic pathways, bioavailability, and potential toxic effects is essential for developing safe and effective pharmaceuticals .
Agricultural Applications
While direct references to Timosaponin A1’s use in agriculture are limited, its analogs have shown potential as bioactive compounds. They could contribute to the development of natural pesticides or growth enhancers, promoting sustainable agriculture practices .
作用機序
Target of Action
Timosaponin A1, a flavonoid steroidal saponin isolated from Anemarrhena asphodeloides Bunge , has been found to interact with various targets. It’s worth noting that Timosaponin AIII, a similar compound, has been found to interact with targets such as VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, acetylcholinesterase (AChE), and others . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .
Mode of Action
It has been suggested that timosaponin a1 may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, Timosaponin AIII has been found to inhibit the activation of NF-κB and MAPK, which are involved in inflammation and cell proliferation .
Pharmacokinetics
It has been suggested that the bioavailability of similar compounds, such as timosaponin aiii, may be influenced by factors such as dosage form and route of administration .
Result of Action
Timosaponin A1 has been found to exert various molecular and cellular effects. For instance, it has been suggested to inhibit cell proliferation and migration, induce cell cycle arrest, and trigger cell death in various cancer cell lines . These effects are likely a result of Timosaponin A1’s interaction with its targets and its influence on various cellular processes .
Action Environment
The action, efficacy, and stability of Timosaponin A1 may be influenced by various environmental factors. For instance, the processing of Anemarrhena asphodeloides Bunge, from which Timosaponin A1 is isolated, can affect the concentrations of active components, including Timosaponin A1 . Furthermore, factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of Timosaponin A1 .
Safety and Hazards
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEIIZNXGCIAAL-MYNIFUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Timosaponin A1 | |
Q & A
Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?
A1: The identification of Timosaponin A1 in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of Timosaponin A1 and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like Timosaponin A1.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)
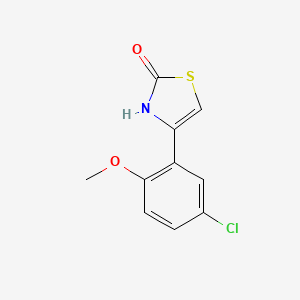
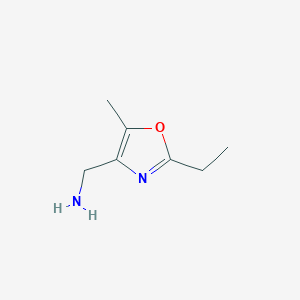
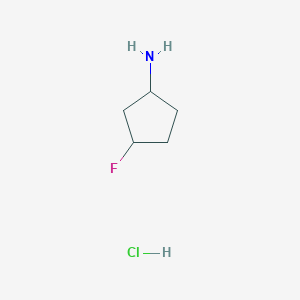
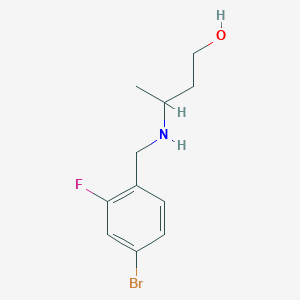
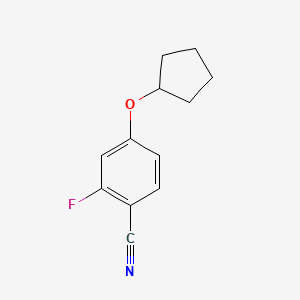
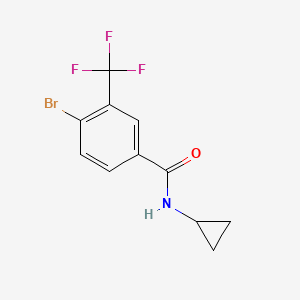

![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)
